molecular formula C12H16N2O3 B310399 N-(4-acetamidophenyl)-2-ethoxyacetamide CAS No. 600140-39-4

N-(4-acetamidophenyl)-2-ethoxyacetamide

Cat. No.: B310399
CAS No.: 600140-39-4
M. Wt: 236.27 g/mol
InChI Key: XBYYRSFPNXOSEO-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-ethoxyacetamide: is an organic compound that belongs to the class of amides It is structurally characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to an ethoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-ethoxyacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-acetamidophenol and ethyl bromoacetate.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or dimethylformamide.

    Procedure: 4-acetamidophenol is reacted with ethyl bromoacetate under reflux conditions to form the intermediate ethyl 2-(4-acetamidophenoxy)acetate. This intermediate is then hydrolyzed and subsequently amidated to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-acetamidophenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles like thiols or amines replace the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Thioethers or amides, depending on the nucleophile used.

Scientific Research Applications

N-(4-acetamidophenyl)-2-ethoxyacetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to known drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators.

    Receptor Binding: It may bind to receptors involved in pain and inflammation pathways, modulating their activity.

    Metabolic Pathways: The compound undergoes metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    4-acetamidophenol (Paracetamol): Known for its analgesic and antipyretic properties.

    N-(4-acetamidophenyl)-indomethacin amide: A potent and selective inhibitor of cyclooxygenase-2.

Uniqueness: N-(4-acetamidophenyl)-2-ethoxyacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike 4-acetamidophenol, it possesses an ethoxyacetamide moiety that may enhance its bioavailability and efficacy. Compared to N-(4-acetamidophenyl)-indomethacin amide, it has a different mechanism of action and therapeutic potential.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYYRSFPNXOSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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